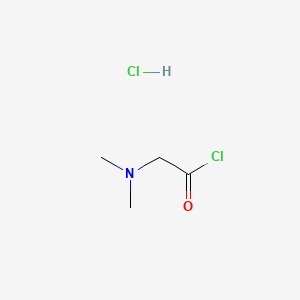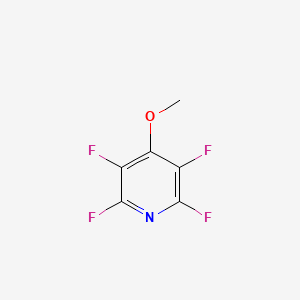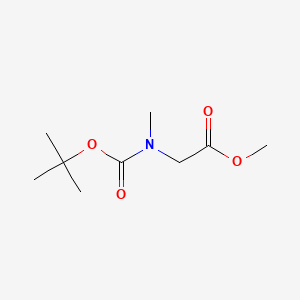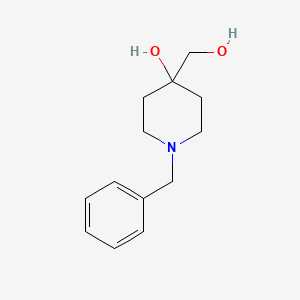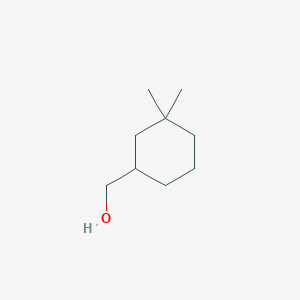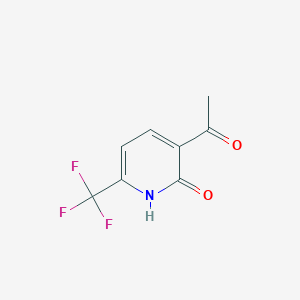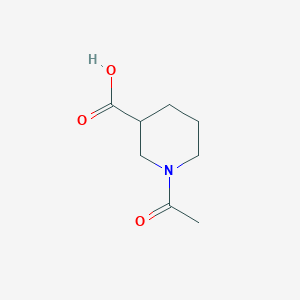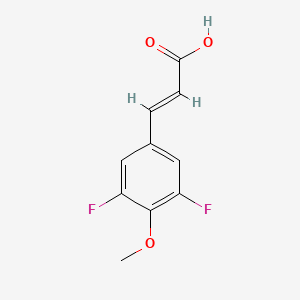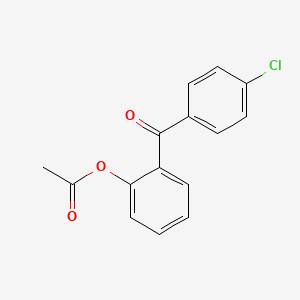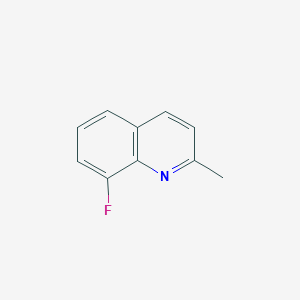
Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate: is an organic compound with the molecular formula C17H25NO3 . It is a piperidine derivative, where the piperidine ring is substituted with a tert-butyl carbamate group at the nitrogen atom and a benzyloxy group at the 4-position. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Protection of the Piperidine Nitrogen: The nitrogen atom of piperidine is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Introduction of the Benzyloxy Group: The 4-position of the piperidine ring is functionalized with a benzyloxy group through nucleophilic substitution reactions.
Industrial Production Methods:
- The industrial production of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the corresponding piperidine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products:
- Oxidation products include benzaldehyde and benzoic acid derivatives.
- Reduction products include the deprotected piperidine derivative.
- Substitution reactions yield various functionalized piperidine derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine:
- Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
- Studied for its role in drug discovery and development, particularly in the design of new therapeutic agents .
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the manufacture of advanced materials and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate is primarily related to its role as an intermediate in organic synthesis. It does not have a direct biological target or pathway but serves as a precursor to compounds that may exhibit biological activity. The benzyloxy and tert-butyl carbamate groups provide stability and reactivity, allowing for further functionalization and modification in synthetic processes .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate is unique due to the presence of the benzyloxy group, which imparts specific reactivity and stability characteristics.
- Other similar compounds may have different substituents at the 4-position, leading to variations in their chemical behavior and applications.
- The choice of substituent can influence the compound’s solubility, reactivity, and potential biological activity, making this compound a valuable intermediate in diverse synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-phenylmethoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-15(10-12-18)20-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDHRTQFUAQSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470760 | |
| Record name | tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159557-47-8 | |
| Record name | tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

